Cas no 10566-32-2 (2-iodoanthracene-9,10-dione)

2-iodoanthracene-9,10-dione Chemical and Physical Properties
Names and Identifiers
-
- 2-iodoanthracene-9,10-dione
- 2-iodo-9,10-anthraquinone
- MCULE-4735749994
- 2-iodoanthraquinone
- 2-iodo-anthraquinone
- AC1NME5D
- 9,10-Anthracenedione, 2-iodo-
- 2-iodoantraquinone
- SureCN6449287
- ZINC03896787
- CTK0G4971
- 2-Jod-anthrachinon
- AKOS001588353
- EU-0000277
- 2-iodo-9,10-anthraquinone; MCULE-4735749994; 2-iodoanthraquinone; 2-iodo-anthraquinone; AC1NME5D; 9,10-Anthracenedione, 2-iodo-; 2-iodoantraquinone; SureCN6449287; ZINC03896787; CTK0G4971; 2-Jod-anthrachinon; AKOS001588353; EU-0000277;
- SCHEMBL6449287
- ss-Jodanthrachinon
- 10566-32-2
- InChI=1/C14H7IO2/c15-8-5-6-11-12(7-8)14(17)10-4-2-1-3-9(10)13(11)16/h1-7
- 2- Jod-anthrachinon
- 2-IODO-9,10-DIHYDROANTHRACENE-9,10-DIONE
- DTXSID60407470
-
- Inchi: InChI=1S/C14H7IO2/c15-8-5-6-11-12(7-8)14(17)10-4-2-1-3-9(10)13(11)16/h1-7H
- InChI Key: BMQVXGRNMAVAEK-UHFFFAOYSA-N
- SMILES: C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)I
Computed Properties
- Exact Mass: 333.94861
- Monoisotopic Mass: 333.94908g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 0
- Complexity: 352
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topological Polar Surface Area: 34.1Ų
Experimental Properties
- PSA: 34.14
- LogP: 3.06660
2-iodoanthracene-9,10-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1215890-1g |
2-Iodoanthracene-9,10-dione |
10566-32-2 | 97% | 1g |
¥4165.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1215890-100mg |
2-Iodoanthracene-9,10-dione |
10566-32-2 | 97% | 100mg |
¥840.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1215890-250mg |
2-Iodoanthracene-9,10-dione |
10566-32-2 | 97% | 250mg |
¥1666.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1215890-5g |
2-Iodoanthracene-9,10-dione |
10566-32-2 | 97% | 5g |
¥12544.00 | 2024-08-09 |
2-iodoanthracene-9,10-dione Related Literature
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Mark S. Shvartsberg,I I. Barabanov,L G. Fedenok Mendeleev Commun. 1997 7 98
Additional information on 2-iodoanthracene-9,10-dione
Recent Advances in the Study of 2-Iodoanthracene-9,10-dione (CAS: 10566-32-2) in Chemical Biology and Pharmaceutical Research
2-Iodoanthracene-9,10-dione (CAS: 10566-32-2) is a halogenated anthraquinone derivative that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its unique structural features and reactivity, has been explored for its utility in various domains, including organic synthesis, medicinal chemistry, and materials science. Recent studies have focused on elucidating its mechanisms of action, optimizing its synthetic pathways, and evaluating its biological activities, making it a promising candidate for further development.
One of the key areas of interest in the study of 2-iodoanthracene-9,10-dione is its role as a versatile building block in organic synthesis. Researchers have demonstrated its efficacy in cross-coupling reactions, where the iodine substituent serves as a reactive site for palladium-catalyzed transformations. These reactions enable the construction of complex molecular architectures, which are valuable in the development of novel pharmaceuticals and functional materials. Additionally, the electron-deficient nature of the anthraquinone core facilitates interactions with biological targets, making it a valuable scaffold for drug design.
In the realm of medicinal chemistry, 2-iodoanthracene-9,10-dione has shown potential as a lead compound for the development of anticancer agents. Recent in vitro studies have revealed its ability to induce apoptosis in cancer cell lines by interfering with cellular redox homeostasis. The compound's capacity to generate reactive oxygen species (ROS) and disrupt mitochondrial function has been particularly noteworthy, suggesting a mechanism of action that could be exploited for targeted therapies. Furthermore, structural modifications of the anthraquinone core have been explored to enhance its selectivity and reduce off-target effects, paving the way for the development of more effective and safer therapeutics.
Another promising application of 2-iodoanthracene-9,10-dione lies in its use as a photosensitizer in photodynamic therapy (PDT). The compound's ability to absorb light in the visible spectrum and transfer energy to molecular oxygen results in the production of singlet oxygen, a cytotoxic species that can be harnessed for the selective destruction of malignant cells. Recent advancements in the design of PDT agents have highlighted the importance of optimizing the photophysical properties of anthraquinone derivatives, with 2-iodoanthracene-9,10-dione emerging as a candidate for further investigation due to its favorable absorption characteristics and stability.
Beyond its biomedical applications, 2-iodoanthracene-9,10-dione has also been investigated for its potential in materials science. Its incorporation into conjugated polymers and small-molecule semiconductors has been shown to modulate electronic properties, making it a valuable component in the development of organic electronic devices. Researchers have explored its use in organic light-emitting diodes (OLEDs) and photovoltaic cells, where its ability to facilitate charge transport and energy conversion has been demonstrated. These findings underscore the versatility of 2-iodoanthracene-9,10-dione as a multifunctional material with broad applicability.
In conclusion, the recent research on 2-iodoanthracene-9,10-dione (CAS: 10566-32-2) highlights its significant potential across multiple scientific disciplines. From its role in organic synthesis and drug development to its applications in photodynamic therapy and materials science, this compound continues to inspire innovative research. Future studies are expected to focus on further optimizing its properties and expanding its utility, solidifying its position as a valuable tool in chemical biology and pharmaceutical research.
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